molecular formula C12H10O2 B1282923 2-Furyl(4-methylphenyl)methanone CAS No. 13365-62-3

2-Furyl(4-methylphenyl)methanone

Cat. No. B1282923
CAS RN: 13365-62-3
M. Wt: 186.21 g/mol
InChI Key: CCZNSSWUBXNIPL-UHFFFAOYSA-N
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Description

2-Furyl(4-methylphenyl)methanone is a compound that has been the subject of various studies due to its potential therapeutic properties and chemical reactivity. It is a molecule that contains a furyl group attached to a methanone moiety, which is further substituted with a methylphenyl group. This structure has been found to be a versatile intermediate in the synthesis of various derivatives with significant biological activities.

Synthesis Analysis

The synthesis of derivatives of 2-furyl(4-methylphenyl)methanone has been explored in several studies. For instance, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide involves the treatment with nucleophiles to afford substitution products and reactions with selenocyanate and thiocyanate anions to yield selenadiazoline and thiadiazoline derivatives . Another study describes the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which were initiated by treating secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by reaction with 2-furyl(1-piperazinyl)methanone in the presence of K2CO3 . These methods highlight the reactivity of the furyl methanone core and its utility in generating a diverse array of compounds.

Molecular Structure Analysis

The molecular structure of 2-furyl(4-methylphenyl)methanone and its derivatives has been confirmed using various spectroscopic techniques such as EI-MS, IR, 1H-NMR, and 13C-NMR . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core structure. The spectral data are crucial for confirming the successful synthesis of the desired compounds and for further modifications.

Chemical Reactions Analysis

The chemical reactivity of 2-furyl(4-methylphenyl)methanone derivatives has been demonstrated through various reactions. For example, the Paterno-Büchi reaction on 5-methyl-2-furylmethanol derivatives has been shown to yield 2+2 adducts, indicating the potential of these compounds to participate in photochemical reactions . Additionally, the reactivity with nucleophiles and active methylene compounds to form pyrazole derivatives has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-furyl(4-methylphenyl)methanone derivatives are influenced by the substituents attached to the core structure. These properties are essential for determining the potential therapeutic applications of the compounds. For instance, some derivatives have shown good enzyme inhibitory activity, with one compound exhibiting excellent inhibitory effects against acetyl- and butyrylcholinesterase . The antibacterial potential of these molecules has also been ascertained, with some showing decent inhibitory activity against both Gram-positive and Gram-negative bacteria . The cytotoxicity profiles of these compounds have been evaluated to determine their suitability as therapeutic agents .

Scientific Research Applications

  • Summary of the Application : Furan-2-yl (phenyl)methanone derivatives, including 2-Furyl(4-methylphenyl)methanone, have been synthesized and tested for their in vitro protein tyrosine kinase inhibitory activity . Protein kinases play an important role as cell function regulators in signal transduction pathways that regulate a number of cellular functions, such as proliferation, growth, differentiation, death, and various regulatory mechanisms .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and their structures were established based on 1H-NMR, 13C-NMR, and mass spectral data . They were then screened for their in vitro protein tyrosine kinase inhibitory activity .
  • Results or Outcomes : Several new derivatives exhibited promising activity, which, in some cases, was identical to, or even better than that of genistein, a positive reference compound . The preliminary structure-activity relationships of these compounds were investigated and are discussed .

Future Directions

For more detailed information, refer to the Material Safety Data Sheet (MSDS) and relevant peer-reviewed papers .

properties

IUPAC Name

furan-2-yl-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZNSSWUBXNIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546943
Record name (Furan-2-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furyl(4-methylphenyl)methanone

CAS RN

13365-62-3
Record name (Furan-2-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AR Katritzky, K Suzuki, SK Singh - Croatica chemica acta, 2004 - hrcak.srce.hr
Reactions of 2-methylfuran and thiophene with readily available N-acylbenzotriazoles (RCOBt, where R= 4-tolyl, 4-methoxyphenyl, benzyl, 4-nitrophenyl, 4-diethylaminophenyl, 2-…
Number of citations: 54 hrcak.srce.hr

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